molecular formula C9H15N3O2 B2478304 2-{Methyl[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]amino}cyclobutan-1-ol CAS No. 2201693-02-7

2-{Methyl[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]amino}cyclobutan-1-ol

Cat. No. B2478304
CAS RN: 2201693-02-7
M. Wt: 197.238
InChI Key: LDXFRBKECSQWBO-UHFFFAOYSA-N
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Description

1,2,4-Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They are of considerable importance in different fields such as material science, medicinal chemistry, and high energy molecules .


Synthesis Analysis

An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . The method allows to obtain structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .


Molecular Structure Analysis

The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus . Structures of two anilines were studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH2 group was revealed .


Chemical Reactions Analysis

The reaction involves a sequential condensation followed by tandem oxidative cyclization and rearrangement of readily available methyl/benzyl carbazates and aldehydes as starting substrates .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-oxadiazoles can vary widely depending on their substituents. For example, they can range from relatively inert to extremely sensitive in terms of their response to heat and impact .

Scientific Research Applications

Synthesis and Antimicrobial Activities

One study focuses on the antimicrobial properties of Schiff base ligands containing cyclobutane and thiazole rings, which are structurally related to the query compound. These ligands and their metal complexes were tested against various microorganisms, demonstrating some antimicrobial activity (Cukurovalı et al., 2002). This suggests potential research applications of related compounds in developing antimicrobial agents.

Chemical Synthesis and Characterization

Another area of application involves the synthesis and characterization of novel compounds for research purposes. For instance, the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles via copper-catalyzed cascade annulation represents a methodological advancement in the preparation of oxadiazoles, indicating these compounds' utility in synthetic chemistry and potentially as intermediates in pharmaceutical synthesis (Guo et al., 2015).

Photoinduced Post-synthetic Modifications

Research on coordination polymers and their photocycloaddition products illustrates the application of related compounds in material science. For example, a study demonstrates the selective luminescence sensing of iron(III) ions and selective absorption of dyes by a Zn(II) coordination polymer, underscoring the potential of these compounds in sensing and filtration technologies (Hu et al., 2015).

Anticancer Research

Lastly, the synthesis of benzimidazoles bearing an oxadiazole nucleus as anticancer agents highlights the therapeutic potential of compounds with oxadiazole moieties. This research shows significant to good anticancer activity against a panel of cancer cell lines, suggesting the importance of these compounds in developing new anticancer treatments (Rashid et al., 2012).

Safety and Hazards

Compounds 1, 4–12 are insensitive towards impact (≥40.1 J) and friction (≥360 N) which were measured by standardized impact and friction tests .

Future Directions

The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . These molecules have also been established themselves as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations .

Mechanism of Action

Target of Action

activities . These compounds likely target key proteins or enzymes in these pathogens, disrupting their normal function and leading to their inhibition or death.

Mode of Action

Oxadiazoles possess hydrogen bond acceptor properties , which could allow them to interact with their targets. The compound might bind to its target, altering its structure or function, and thereby inhibiting the pathogen’s ability to survive or reproduce.

Biochemical Pathways

Given its potential anti-infective activity, it may interfere with essential biochemical pathways in pathogens, such as dna replication, protein synthesis, or cell wall synthesis, leading to their death or inhibition .

Result of Action

Given its potential anti-infective activity, it may lead to the death or inhibition of pathogens, thereby helping to clear an infection .

properties

IUPAC Name

2-[methyl-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]amino]cyclobutan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O2/c1-6-10-9(11-14-6)5-12(2)7-3-4-8(7)13/h7-8,13H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDXFRBKECSQWBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)CN(C)C2CCC2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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